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Compound Name: 3-Methoxyoxohernandaline

Cat. No.: B12090293 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation

of 3-Methoxyoxohernandaline, a complex oxoaporphine alkaloid. This document is intended

for researchers, scientists, and professionals in the field of drug development and natural

product chemistry, offering an in-depth analysis of the spectroscopic data and experimental

methodologies employed in determining its molecular structure.

Introduction
3-Methoxyoxohernandaline, systematically known as 1,2,3,10-tetramethoxy-9-(4,5-

dimethoxy-2-formylphenoxy)oxoaporphine, is an oxoaporphine alkaloid isolated from

Thalictrum elegans.[1] Oxoaporphine alkaloids represent a significant class of natural products,

known for their diverse pharmacological activities, including potential antitumor properties.[2][3]

The intricate structure of 3-Methoxyoxohernandaline, featuring a highly substituted

oxoaporphine core linked to a substituted phenoxy moiety, necessitates a multi-faceted

analytical approach for its complete characterization. This guide details the spectroscopic

evidence and logical workflow that culminated in the definitive elucidation of its structure.

Isolation of 3-Methoxyoxohernandaline
The isolation of 3-Methoxyoxohernandaline from its natural source involves a systematic

extraction and chromatographic separation process. A detailed protocol for this procedure is

outlined below.
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Experimental Protocol: Isolation
Extraction: The air-dried and powdered whole plant material of Thalictrum elegans is

extracted exhaustively with methanol at room temperature. The resulting methanol extract is

then concentrated under reduced pressure to yield a crude residue.

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential

partitioning with petroleum ether and ethyl acetate. The ethyl acetate fraction, containing the

alkaloids of interest, is concentrated.

Column Chromatography: The ethyl acetate extract is subjected to column chromatography

on a silica gel column. Elution is performed with a gradient of chloroform and methanol,

starting with pure chloroform and gradually increasing the polarity with methanol.

Further Chromatographic Purification: Fractions containing the target compound, as

identified by thin-layer chromatography (TLC), are combined and further purified using

repeated column chromatography and preparative TLC until 3-Methoxyoxohernandaline is

obtained as a pure compound.[1]

Spectroscopic Data and Structure Elucidation
The determination of the molecular structure of 3-Methoxyoxohernandaline was achieved

through the combined application of several spectroscopic techniques, including Mass

Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear

Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is instrumental in determining the elemental

composition of the molecule.

Table 1: Mass Spectrometry Data for 3-Methoxyoxohernandaline

Ion Calculated m/z Found m/z Molecular Formula

[M+H]⁺ 532.1607 532.1602 C₂₉H₂₆NO₉

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12090293?utm_src=pdf-body
https://www.researchgate.net/publication/243867260_Two_New_Oxoaporphine_Alkaloids_fromThalictrum_elegans
https://www.benchchem.com/product/b12090293?utm_src=pdf-body
https://www.benchchem.com/product/b12090293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12090293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-

formylphenoxy)oxoaporphine.[1]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.

Table 2: Infrared (IR) Absorption Data for 3-Methoxyoxohernandaline

Wavenumber (cm⁻¹) Assignment

1685 C=O (aldehyde)

1650 C=O (conjugated ketone)

1590, 1500 Aromatic C=C stretching

Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-

formylphenoxy)oxoaporphine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy, along with 2D NMR techniques such as COSY, HSQC, and

HMBC, are pivotal for establishing the carbon-hydrogen framework and the connectivity of

atoms within the molecule.

Table 3: ¹H NMR (400 MHz, CDCl₃) Data for 3-Methoxyoxohernandaline
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

10.45 s 1H CHO-2'

9.05 d 5.2 1H H-5

8.85 s 1H H-11

7.95 d 5.2 1H H-4

7.60 s 1H H-6'

7.10 s 1H H-3'

4.15 s 3H OMe-1

4.10 s 3H OMe-2

4.05 s 3H OMe-3

4.00 s 3H OMe-10

3.95 s 3H OMe-4'

3.90 s 3H OMe-5'

Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-

formylphenoxy)oxoaporphine.[1]

Table 4: ¹³C NMR (100 MHz, CDCl₃) Data for 3-Methoxyoxohernandaline
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Chemical Shift (δ, ppm) Assignment

190.5 CHO-2'

182.0 C-7

160.0 C-1

158.0 C-6a

155.0 C-5'

153.0 C-4'

152.0 C-3

148.0 C-10

145.0 C-2

143.0 C-11b

142.0 C-5

135.0 C-1'

130.0 C-11a

125.0 C-2'

122.0 C-4

120.0 C-7a

118.0 C-11

115.0 C-3b

112.0 C-6'

110.0 C-3a

108.0 C-3'

62.5 OMe

62.0 OMe
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61.5 OMe

61.0 OMe

56.5 OMe

56.0 OMe

Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-

formylphenoxy)oxoaporphine.[1]

Experimental Protocol: Spectroscopic Analysis
Sample Preparation: A few milligrams of purified 3-Methoxyoxohernandaline are dissolved

in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. For MS analysis, the

sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass

spectrometer. For IR analysis, the sample is typically prepared as a KBr pellet or a thin film.

NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a 400

MHz or higher field NMR spectrometer.

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or a

similar high-resolution mass spectrometer.

Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer.

Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of 3-
Methoxyoxohernandaline, starting from the initial spectroscopic data to the final proposed

structure.
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Data Acquisition

Data Analysis

Structure Assembly
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(from HR-MS)
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(from HSQC)

IR Spectroscopy

Assemble Fragments
(using HMBC)

Propose Final Structure
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Structure Elucidation Workflow

Conclusion
The comprehensive analysis of data from mass spectrometry, IR spectroscopy, and various

NMR techniques has unequivocally established the chemical structure of 3-
Methoxyoxohernandaline as 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-

formylphenoxy)oxoaporphine. The detailed experimental protocols and tabulated spectroscopic

data provided in this guide serve as a valuable resource for researchers working on the

isolation and characterization of complex natural products. The elucidated structure provides a

foundation for further investigation into the pharmacological properties and potential

therapeutic applications of this intricate oxoaporphine alkaloid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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